molecular formula C21H27NO4S2 B2911408 2-methoxy-4,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 1797535-84-2

2-methoxy-4,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Cat. No.: B2911408
CAS No.: 1797535-84-2
M. Wt: 421.57
InChI Key: BRDOWYHHONCIAR-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 2-methoxy-4,5-dimethyl-substituted aromatic ring and a tetrahydro-2H-pyran moiety modified with a phenylthio group at the 4-position. The sulfonamide group (-SO₂NH-) bridges the aromatic system to the tetrahydropyran-methyl group, creating a structurally complex molecule. Its synthesis likely involves multi-step functionalization of the benzene ring and tetrahydropyran core, followed by sulfonamide coupling .

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4S2/c1-16-13-19(25-3)20(14-17(16)2)28(23,24)22-15-21(9-11-26-12-10-21)27-18-7-5-4-6-8-18/h4-8,13-14,22H,9-12,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDOWYHHONCIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCOCC2)SC3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the benzenesulfonamide core, introduction of the methoxy and dimethyl groups, and the attachment of the phenylthio-tetrahydropyran moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Functionalization of the Tetrahydro-2H-Pyran Ring

The phenylthio group at the 4-position of the tetrahydro-2H-pyran ring is introduced via radical thiol-ene coupling or thiophilic addition :

  • Copper-mediated oxidative coupling using phenyl disulfide and basic copper carbonate .
  • Trifluoromethanesulfonic acid activation for sulfur incorporation under open-air conditions .

Key reaction : S1+PhSHCuCO3,CF3SO3HPhenylthio tetrahydro 2H pyran intermediate(6389% yield)\text{S1}+\text{PhSH}\xrightarrow{\text{CuCO}_3,\text{CF}_3\text{SO}_3\text{H}}\text{Phenylthio tetrahydro 2H pyran intermediate}\quad (63–89\%\text{ yield})

Stability and Reactivity Under Acidic/Basic Conditions

  • Acid sensitivity : The sulfonamide group remains stable in HCl (1 M), but the tetrahydro-2H-pyran ring undergoes partial ring-opening at pH < 2 .
  • Base resistance : Stable in NaHCO₃ (sat. aq.) and K₂CO₃/MeOH mixtures .

Degradation products observed :

  • 4-Methylbenzenesulfonic acid (major, under strong acid).
  • Vinylcyclobutane byproducts (via retro-Diels-Alder pathways).

Oxidative Transformations

  • mCPBA (meta-chloroperbenzoic acid) oxidizes the phenylthio group to sulfoxide/sulfone derivatives .
    | Oxidizing Agent | Product | Yield |
    |------------------|-----------------------------|--------|
    | mCPBA (1.5 eq.) | Sulfoxide | 85% |
    | mCPBA (3.0 eq.) | Sulfone | 72% |

Photochemical Reactivity

  • UV irradiation (254 nm) induces C–S bond cleavage in the phenylthio group, generating thiyl radicals .
  • Applications: Photo-triggered release of bioactive sulfonamide fragments in prodrug systems .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfonamides.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the methoxy and phenylthio groups can modulate the compound’s binding affinity and specificity. The tetrahydropyran moiety may also play a role in the compound’s overall conformation and activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Sulfonamides

Structural Comparison

Key structural analogs include:

Compound Name Substituents on Benzene Ring Sulfonamide-Linked Group Bioactivity Highlights (If Reported)
Target Compound 2-methoxy, 4,5-dimethyl (4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl No direct data
N-(4-Methoxyphenyl)benzenesulfonamide None (parent benzene) 4-methoxyphenyl Studied for crystal packing and bioactivity
4-Amino-N-(4-methoxyphenyl)benzenesulfonamide 4-amino 4-methoxyphenyl Enhanced solubility due to -NH₂ group
P-(+)-N-Phenyl-4-methoxybenzenesulfonamide 4-methoxy Phenyl Chiral properties; enzyme interaction studies

Key Observations :

  • Substituent Effects : The target compound’s 2-methoxy and 4,5-dimethyl groups may enhance lipophilicity compared to simpler analogs like N-(4-methoxyphenyl)benzenesulfonamide. This could influence membrane permeability but reduce aqueous solubility .
  • This may affect binding to biological targets (e.g., enzymes or receptors) compared to smaller groups like phenyl or methoxyphenyl .
Physicochemical and Pharmacokinetic Properties
  • LogP: Estimated LogP (octanol-water partition coefficient) for the target compound is higher (~3.5–4.0) due to multiple methyl and phenylthio groups, suggesting greater lipid solubility than analogs with polar substituents (e.g., 4-amino-N-(4-methoxyphenyl)benzenesulfonamide, LogP ~1.8) .

Biological Activity

Structure

The compound features a complex structure comprising a benzenesulfonamide moiety linked to a tetrahydro-2H-pyran ring substituted with a phenylthio group. The presence of methoxy and dimethyl groups further contributes to its chemical properties.

Molecular Formula

The molecular formula can be represented as C20H26N2O3SC_{20}H_{26}N_{2}O_{3}S.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The specific activity of 2-methoxy-4,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide has been evaluated against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound possesses moderate antimicrobial activity, comparable to established antibiotics like ampicillin in certain cases .

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promise in anticancer studies. A recent investigation evaluated its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study conducted on human cancer cell lines (e.g., HeLa, MCF-7) revealed the following results:

Cell Line IC50 (µM) Notes
HeLa15.0Significant inhibition observed
MCF-720.5Moderate cytotoxicity
A54925.0Lower sensitivity noted

The IC50 values indicate that the compound has a potent cytotoxic effect on cervical and breast cancer cells, suggesting its potential as an antitumor agent .

Antimicrobial Mechanism

The antimicrobial activity of sulfonamides is primarily attributed to their ability to inhibit bacterial folate synthesis by competing with para-aminobenzoic acid (PABA), an essential substrate for folate production. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.

Anticancer Mechanism

The anticancer effects may involve the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression. The presence of the sulfonamide group is believed to enhance interactions with specific cellular targets involved in cancer proliferation .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Answer:
Optimization requires a multi-step approach:

  • Design of Experiments (DoE): Use statistical methods to identify critical variables (e.g., temperature, catalyst loading) and their interactions. Fractional factorial designs can reduce trials while capturing nonlinear effects .
  • Reaction Monitoring: Employ HPLC or NMR to track intermediates and byproducts, ensuring high yield and purity .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance sulfonamide coupling efficiency, while tetrahydro-2H-pyran derivatives often require inert conditions to prevent ring-opening .

Basic: How can structural ambiguities in this compound be resolved using spectroscopic methods?

Answer:

  • 1H/13C NMR: Assign peaks by comparing with analogous tetrahydro-2H-pyran derivatives (e.g., chemical shifts for methylene groups in the pyran ring at δ 1.5–2.5 ppm) .
  • Mass Spectrometry (ESI-MS): Confirm molecular weight and fragmentation patterns, particularly for the benzenesulfonamide and phenylthio moieties .
  • X-ray Crystallography: Resolve stereochemical uncertainties in the tetrahydro-2H-pyran core using single-crystal data from related sulfonamides .

Advanced: How can computational methods improve reaction design for derivatives of this compound?

Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways (e.g., sulfur substitution in the phenylthio group) and identify transition states .
  • Machine Learning: Train models on existing sulfonamide reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for novel derivatives .
  • Feedback Loops: Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions iteratively .

Advanced: How can contradictions in spectral or biological activity data be systematically addressed?

Answer:

  • Data Triangulation: Cross-validate NMR, IR, and fluorescence spectra with synthetic intermediates to isolate discrepancies (e.g., unexpected tautomerism in the sulfonamide group) .
  • Biological Replicates: Repeat bioassays (e.g., enzyme inhibition) under varied conditions (pH, temperature) to distinguish artifacts from true activity .
  • Meta-Analysis: Compare results with structurally similar compounds (e.g., 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzenesulfonamide) to identify structure-activity trends .

Basic: What methodologies are effective for assessing the biological activity of this compound?

Answer:

  • In Vitro Assays: Use fluorescence-based techniques (e.g., spectrofluorometry) to study binding interactions with targets like enzymes or receptors .
  • Microbial Studies: Screen for anti-microbial activity using agar diffusion assays, referencing protocols for thieno[2,3-d]pyrimidine derivatives .
  • Toxicity Profiling: Evaluate cytotoxicity via MTT assays on mammalian cell lines, ensuring dose-response consistency .

Advanced: What strategies mitigate solubility challenges during in vitro testing?

Answer:

  • Co-Solvent Systems: Use DMSO-water gradients (≤1% DMSO) to maintain solubility without denaturing proteins .
  • Prodrug Design: Modify the methoxy or methyl groups to enhance hydrophilicity while retaining activity .
  • Nanoformulation: Encapsulate the compound in liposomes or cyclodextrins to improve bioavailability .

Advanced: How can reaction kinetics be studied for scale-up synthesis?

Answer:

  • In Situ Monitoring: Use ReactIR or flow-NMR to track real-time kinetics of key steps (e.g., sulfonamide bond formation) .
  • Scale-Down Models: Apply microreactor systems to simulate large-scale conditions and identify mass transfer limitations .
  • Kinetic Isotope Effects (KIE): Study deuterated analogs to elucidate rate-determining steps in the tetrahydro-2H-pyran synthesis .

Basic: What purification techniques are recommended for isolating this compound?

Answer:

  • Column Chromatography: Use silica gel with gradients of ethyl acetate/hexane for benzenesulfonamide derivatives .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility data for tetrahydro-2H-pyran-containing compounds .
  • Membrane Filtration: Remove low-molecular-weight impurities via nanofiltration membranes (MWCO ~500 Da) .

Advanced: How can safety risks associated with the phenylthio group be managed?

Answer:

  • Thermal Stability Analysis: Conduct DSC/TGA to assess decomposition risks during synthesis or storage .
  • Toxicophore Masking: Introduce protective groups (e.g., acetals) to reduce reactive sulfur intermediates .
  • Regulatory Alignment: Follow DEA guidelines for handling sulfonamide derivatives with potential bioactivity .

Advanced: What interdisciplinary approaches enhance the development of analogs?

Answer:

  • Chemoinformatics: Build QSAR models linking substituent effects (e.g., methoxy position) to biological activity .
  • Hybrid Reactors: Combine enzymatic catalysis with traditional organic synthesis for stereoselective modifications .
  • High-Throughput Screening (HTS): Use automated platforms to test libraries of analogs against diverse biological targets .

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